molecular formula C22H16ClN3O3 B11316529 2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide

2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide

Cat. No.: B11316529
M. Wt: 405.8 g/mol
InChI Key: KCBDKKNAHQGTBZ-UHFFFAOYSA-N
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Description

2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide is a complex organic compound that features a chlorophenyl group, an oxadiazole ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide typically involves multiple steps, starting with the formation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The chlorophenyl group is introduced via a substitution reaction, and the phenoxy group is added through an etherification process. The final step involves the acylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as the implementation of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring and chlorophenyl group are key functional groups that contribute to its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide lies in its specific substitution pattern and the presence of the chlorophenyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H16ClN3O3

Molecular Weight

405.8 g/mol

IUPAC Name

2-[3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-phenylacetamide

InChI

InChI=1S/C22H16ClN3O3/c23-17-11-9-15(10-12-17)22-25-21(26-29-22)16-5-4-8-19(13-16)28-14-20(27)24-18-6-2-1-3-7-18/h1-13H,14H2,(H,24,27)

InChI Key

KCBDKKNAHQGTBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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